4-Hexylsulfonyl-nitrobenzene
Description
Synthesis of 1-(n-Hexylthio)-4-nitro-benzene
The synthesis of the thioether precursor is achieved through the reaction of p-nitrothiophenol with 1-bromohexane.
A mixture of p-nitrothiophenol, 1-bromohexane, and potassium carbonate is stirred in acetone (B3395972) at a moderately elevated temperature. The reaction proceeds over a period of 24 hours. Following the reaction, the mixture is poured into water and the product is extracted with diethyl ether. tue.nl
Reaction Scheme 1: Synthesis of 1-(n-Hexylthio)-4-nitro-benzene
| Reactant/Reagent | Molar Ratio | Role |
| p-Nitrothiophenol | 1 | Starting Material |
| 1-Bromohexane | 1 | Alkylating Agent |
| Potassium Carbonate (K2CO3) | ~1.05 | Base |
| Acetone | - | Solvent |
Oxidation to 4-Hexylsulfonyl-nitrobenzene
The subsequent step involves the oxidation of the synthesized 1-(n-Hexylthio)-4-nitro-benzene to yield this compound.
To a stirred solution of 1-(n-Hexylthio)-4-nitro-benzene in dichloromethane, meta-chloroperoxybenzoic acid (m-CPBA) is added in small portions at room temperature. This reaction is exothermic. The reaction mixture is then stirred for an additional 2 hours at a slightly elevated temperature. After completion, the mixture is poured into water and the final product is extracted with dichloromethane. tue.nl
Reaction Scheme 2: Oxidation to this compound
| Reactant/Reagent | Molar Ratio | Role |
| 1-(n-Hexylthio)-4-nitro-benzene | 1 | Substrate |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ~3.5 | Oxidizing Agent |
| Dichloromethane | - | Solvent |
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
1-hexylsulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C12H17NO4S/c1-2-3-4-5-10-18(16,17)12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3 |
InChI Key |
VBQWIXQJKCRRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Chromatographic and Crystallization Techniques for Advanced Purification of 4 Hexylsulfonyl Nitrobenzene
Chromatographic Purification
Flash chromatography is a common and effective method for the purification of synthetic products like aryl sulfones. The choice of stationary and mobile phases is critical for achieving good separation.
For compounds of similar polarity, such as other aryl sulfones, silica (B1680970) gel is a widely used stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve the desired separation. For instance, a mobile phase of petroleum ether/ethyl acetate in a 30:1 ratio has been successfully used for the purification of related sulfone compounds. rsc.org
Table of Chromatographic Conditions for Aryl Sulfone Purification
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate |
| Typical Eluent Ratio | 30:1 (v/v) |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |
Crystallization Techniques
Crystallization is a powerful technique for the final purification of solid organic compounds. The selection of an appropriate solvent system is paramount for obtaining high-purity crystals. For diaryl sulfones, a one-step crystallization can often yield a product of good purity, sometimes without the need for decolorizing agents. google.com
The process generally involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The choice of solvent is determined by the solubility characteristics of the compound. Solvents in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures are ideal. For aryl vinyl sulfones, crystallization from an organic solvent solution has been shown to be an effective purification method. google.com
Chemical Reactivity and Mechanistic Investigations of 4 Hexylsulfonyl Nitrobenzene
Electrophilic Aromatic Substitution Reactions of the Nitrobenzene (B124822) Core
The benzene (B151609) ring of 4-hexylsulfonyl-nitrobenzene is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the hexylsulfonyl group (-SO₂C₆H₁₃). These groups reduce the electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles.
Directing Effects of the Nitro and Hexylsulfonyl Groups on Substitution Patterns
Both the nitro group and the sulfonyl group are meta-directors in electrophilic aromatic substitution reactions. pearson.comwikipedia.org This is a consequence of their strong electron-withdrawing nature, which operates through both inductive and resonance effects. These effects destabilize the positively charged intermediate (the sigma complex or Wheland intermediate) that is formed during the reaction, particularly when the electrophile attacks the ortho or para positions relative to the substituent. youtube.com
In the case of this compound, the directing effects of the two groups must be considered simultaneously:
The Nitro Group (-NO₂): Located at position 4, it directs incoming electrophiles to the positions meta to it, which are positions 2 and 6.
The Hexylsulfonyl Group (-SO₂R): Located at position 1, it directs incoming electrophiles to the positions meta to it, which are positions 3 and 5.
Therefore, an incoming electrophile will be directed to positions 2, 3, 5, and 6. However, the positions are not electronically equivalent. Positions 2 and 6 are ortho to the hexylsulfonyl group and meta to the nitro group. Positions 3 and 5 are ortho to the nitro group and meta to the hexylsulfonyl group.
Because both ortho and para positions relative to a deactivating group are strongly destabilized, the substitution will preferentially occur at a position that is meta to the strongest deactivating group. organicchemistrytutor.com The nitro group is generally considered one of the most powerful deactivating groups. Consequently, electrophilic attack is most likely to occur at positions 2 and 6, which are meta to the nitro group. Although these positions are ortho to the hexylsulfonyl group, the meta-directing influence of the nitro group is typically dominant.
| Position of Attack | Relation to -SO₂C₆H₁₃ (C1) | Relation to -NO₂ (C4) | Predicted Outcome |
|---|---|---|---|
| 2 and 6 | ortho | meta | Major Product(s) |
| 3 and 5 | meta | ortho | Minor Product(s) |
Kinetic and Thermodynamic Aspects of Aromatic Substitution Mechanisms
The mechanism of electrophilic aromatic substitution proceeds via a two-step process involving the formation of a high-energy carbocation intermediate. masterorganicchemistry.com
Step 1 (Rate-Determining): The aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex. This step disrupts the aromaticity of the ring and has a high activation energy.
Step 2 (Fast): A base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity.
The presence of two strong deactivating groups on the benzene ring has significant kinetic and thermodynamic consequences:
Kinetics: The rate of reaction is dramatically reduced compared to benzene. Electron-withdrawing groups pull electron density from the ring, which destabilizes the positively charged sigma complex. This increases the activation energy of the rate-determining step, leading to a much slower reaction. youtube.com For a reaction to proceed, harsh conditions, such as high temperatures and strong acid catalysts, are typically required.
Reduction Pathways of the Nitro Group in this compound
The nitro group is readily reducible to a variety of functional groups, most commonly an amine (-NH₂). The sulfonyl group is generally resistant to the conditions used for nitro group reduction, allowing for selective transformations. The reduction typically proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.
Selective Catalytic Hydrogenation to Aniline (B41778) and Hydroxylamine Derivatives
Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds to anilines. researchgate.net This process involves the use of hydrogen gas (H₂) and a metal catalyst.
The reaction pathway generally follows these steps: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
To Aniline Derivatives: Complete reduction to the corresponding aniline (4-hexylsulfonylaniline) is the most common outcome. This is typically achieved using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org The reaction is often carried out in a solvent such as ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere.
To Hydroxylamine Derivatives: The reduction can be stopped at the hydroxylamine stage by carefully controlling the reaction conditions or using specific reagents. For example, using Raney nickel with hydrazine at low temperatures (0-10 °C) can favor the formation of the N-arylhydroxylamine. wikipedia.org
| Catalyst | Reducing Agent | Typical Product | Notes |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ (gas) | Aniline | A very common and efficient method. commonorganicchemistry.com |
| Raney Nickel | H₂ (gas) | Aniline | Often used when avoiding dehalogenation is necessary. commonorganicchemistry.com |
| Platinum(IV) Oxide (PtO₂) | H₂ (gas) | Aniline | Effective catalyst for the reduction of aromatic nitro groups. wikipedia.org |
| Raney Nickel | Hydrazine (N₂H₄) | Hydroxylamine | Requires controlled, low-temperature conditions. wikipedia.org |
Electrochemical Reduction Mechanisms and Intermediates
The electrochemical reduction of aromatic nitro compounds is a well-studied process that offers a high degree of control over the reaction. The mechanism is highly dependent on the pH of the solution. researchgate.net
In aqueous conditions, the reduction of a nitro group to an amine is a six-electron, six-proton process: Ar-NO₂ + 6e⁻ + 6H⁺ → Ar-NH₂ + 2H₂O
The reaction proceeds through a series of intermediates. Under acidic conditions, the typical pathway involves the formation of a nitrosobenzene cation, followed by phenylhydroxylamine, which then rearranges or is further reduced to the aniline. In neutral or basic media, radical anions are often formed as initial intermediates. The key intermediates, nitroso and hydroxylamine species, are common to most electrochemical pathways. dtic.mil The sulfonyl group remains unaffected during this electrochemical process.
Chemical Reduction Methods and Their Product Distributions
A variety of chemical reagents can selectively reduce the nitro group of this compound to an amine, leaving the sulfonyl group intact. These methods are often preferred in laboratory settings due to their simplicity and functional group tolerance. researchgate.net
Common chemical reduction methods include:
Metals in Acidic Media: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. commonorganicchemistry.com The reaction involves a series of single electron transfers from the metal.
Tin(II) Chloride (SnCl₂): This reagent provides a milder method for reducing nitro groups and is tolerant of many other functional groups. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄): This is another mild reducing agent used for the conversion of nitroarenes to anilines.
Sulfur-Based Reagents: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) can be used, sometimes allowing for the selective reduction of one nitro group in a dinitro compound. commonorganicchemistry.com
| Reagent | Typical Conditions | Primary Product | Functional Group Tolerance |
|---|---|---|---|
| Fe / HCl | Acidic, aqueous | Aniline | Good tolerance for many groups, including sulfonyls. |
| SnCl₂ / HCl | Acidic, often in ethanol | Aniline | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |
| Zn / HCl or Acetic Acid | Acidic | Aniline | Effective, but can sometimes reduce other groups. commonorganicchemistry.com |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Aniline | Can offer selectivity in polynitro compounds. commonorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous/organic solvent mixture | Aniline | A mild and effective reducing agent. wikipedia.org |
Reactions Involving the Sulfonyl Moiety
The sulfonyl group is a robust and versatile functional group that can participate in a range of chemical transformations. These reactions can involve the sulfur atom itself, the carbon-sulfur bonds, or the influence of the sulfonyl group on adjacent parts of the molecule.
Oxidative and Reductive Transformations of the Sulfonyl Group
The sulfonyl group in this compound is in a high oxidation state (sulfur VI) and is generally resistant to further oxidation under standard conditions. However, the nitro groups present in similar compounds can be further oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to derivatives with higher oxidation states.
Conversely, reductive transformations of the sulfonyl group are more common. Reductive desulfonylation, which involves the cleavage of a carbon-sulfur bond and removal of the sulfonyl group, can be achieved using various reducing agents. wikipedia.org These methods are particularly useful for removing the sulfonyl group after it has served its synthetic purpose as an activating or directing group. Common reagents for reductive desulfonylation include active metals or salts such as sodium amalgam, aluminum amalgam, magnesium, and samarium(II) iodide, as well as tin hydrides like tributyltin hydride. wikipedia.org
The mechanism of reductive desulfonylation with metal amalgams is thought to proceed through an initial electron transfer to the sulfone, followed by fragmentation to a sulfinate anion and the more stable organic radical. Subsequent reduction of the radical and protonation yields the desulfonylated product. wikipedia.org
| Reducing Agent | Typical Conditions | Product |
| Sodium Amalgam | Methanol, reflux | 4-Hexylnitrobenzene |
| Samarium(II) Iodide | THF, HMPA | 4-Hexylnitrobenzene |
| Tributyltin Hydride | AIBN, toluene, reflux | 4-Hexylnitrobenzene |
Table 1: Hypothetical Reductive Desulfonylation Reactions of this compound
This table presents plausible outcomes based on general reactivity patterns of aryl sulfones.
Cleavage and Coupling Reactions of the Carbon-Sulfur Bond in this compound
The carbon-sulfur bonds in aryl sulfones are generally strong and require specific conditions for cleavage. As mentioned in the previous section, reductive desulfonylation is a primary method for cleaving the C-S bond, replacing the sulfonyl group with a hydrogen atom. wikipedia.org
In addition to complete removal, the sulfonyl group can be replaced by other functionalities through various coupling reactions. For instance, nickel-catalyzed cross-coupling reactions have been developed to replace sulfonyl groups with aryl or alkyl groups. These reactions often utilize organozinc reagents in the presence of a nickel catalyst. This approach allows for the formation of new carbon-carbon bonds at the position of the former sulfonyl group.
Furthermore, photochemical methods can induce homolytic cleavage of the C-S bond in alkyl and benzyl sulfides, generating radical intermediates. researchgate.net While this is more common for sulfides, similar principles could potentially be applied to sulfones under specific photolytic conditions.
| Reaction Type | Reagents and Conditions | Product |
| Reductive Desulfonylation | Na/Hg, MeOH | 4-Hexylnitrobenzene |
| Nickel-Catalyzed Cross-Coupling | ArZnCl, NiCl2(dppp) | 4-Hexyl-4'-aryl-biphenyl (hypothetical) |
| Photochemical Cleavage | UV light, sensitizer | Potential for radical-derived products |
Table 2: Potential C-S Bond Cleavage and Coupling Reactions
This table illustrates potential transformations based on established reactivity of related sulfones.
Influence of the Sulfonyl Group on Adjacent Reactivity
The hexylsulfonyl group, being strongly electron-withdrawing, significantly influences the reactivity of both the aromatic ring and the attached hexyl chain.
On the Aromatic Ring: The -SO2R group is a powerful deactivating and meta-directing group in electrophilic aromatic substitution reactions. This is due to its strong inductive electron withdrawal, which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. Any electrophilic substitution would be directed to the positions meta to the sulfonyl group (and also meta to the nitro group).
On the Hexyl Chain: The sulfonyl group activates the α-protons of the hexyl chain, making them more acidic and susceptible to deprotonation by a strong base. The resulting α-sulfonyl carbanion is stabilized by the adjacent sulfonyl group and can act as a nucleophile in various reactions, such as alkylations and additions to carbonyl compounds. This reactivity provides a pathway for functionalization of the hexyl chain at the carbon adjacent to the sulfur atom.
Derivatization and Further Functionalization Strategies for this compound
The structure of this compound offers several avenues for further chemical modification, allowing for the synthesis of a diverse range of derivatives.
Modification of the Hexyl Alkyl Chain
The hexyl chain can be functionalized at various positions, with the benzylic position (the carbon adjacent to the aromatic ring) and the α-position (the carbon adjacent to the sulfonyl group) being particularly reactive.
As discussed, the α-protons are acidic and can be removed to form a stabilized carbanion. This carbanion can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce new substituents at this position.
Furthermore, while the sulfonyl group deactivates the aromatic ring towards electrophilic attack, the benzylic position of the hexyl chain is activated towards radical reactions. For example, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions could selectively introduce a bromine atom at the benzylic carbon of the hexyl chain.
| Position | Reaction Type | Reagents | Potential Product |
| α-carbon | Alkylation | 1. n-BuLi; 2. R-X | 4-(1-Alkylhexylsulfonyl)-nitrobenzene |
| Benzylic carbon | Radical Bromination | NBS, AIBN | 4-(1-Bromohexylsulfonyl)-nitrobenzene |
Table 3: Potential Functionalization Reactions of the Hexyl Chain
This table outlines plausible synthetic routes for modifying the alkyl chain.
Introduction of Additional Electrophilic or Nucleophilic Sites
The aromatic ring of this compound is electron-deficient due to the presence of two strong electron-withdrawing groups. This makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. nih.govck12.orgresearchgate.netnih.gov Although there are no inherent leaving groups in the parent molecule, the introduction of a halogen ortho or para to the nitro or sulfonyl group would create a substrate primed for SNAr.
Conversely, introducing further electrophilic sites can be challenging due to the deactivated nature of the ring. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, would require harsh conditions and would be directed to the meta positions. masterorganicchemistry.com
A more viable strategy for introducing new functional groups is through the transformation of the existing nitro group. The nitro group can be reduced to an amino group using various reducing agents, such as H2/Pd, SnCl2, or Fe/HCl. The resulting aniline derivative is a versatile intermediate. The amino group is a strong activating and ortho, para-directing group, which would dramatically alter the reactivity of the aromatic ring, making it amenable to electrophilic substitution. The amino group itself can also be diazotized and subsequently replaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, hydroxyl groups, and others.
| Starting Material | Reaction | Reagents | Product Functionality |
| This compound | Reduction of nitro group | H2, Pd/C | Amino group (-NH2) |
| 4-Hexylsulfonyl-aniline | Diazotization | NaNO2, HCl | Diazonium salt (-N2+) |
| 4-Hexylsulfonyl-benzenediazonium chloride | Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Halogen or cyano group |
Table 4: Derivatization via Transformation of the Nitro Group
This table summarizes a synthetic pathway for introducing diverse functionalities.
Theoretical and Computational Investigations of 4 Hexylsulfonyl Nitrobenzene
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 4-Hexylsulfonyl-nitrobenzene, these computational methods would provide a detailed picture of its three-dimensional structure and electronic characteristics.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energetics
To investigate the molecular structure of this compound, researchers would typically employ Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d). These calculations would determine the most stable three-dimensional arrangement of the atoms (the optimized geometry) by finding the minimum energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be presented in a data table.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could also be used for higher accuracy, though at a greater computational cost. These methods are crucial for obtaining reliable energetic information about the molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energetic Landscapes
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides insight into the molecule's chemical stability and reactivity. For this compound, these calculations would reveal how the electron-withdrawing nitro group and the sulfonyl group influence the electronic landscape of the benzene (B151609) ring.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
Note: This table is illustrative. Specific values would need to be generated from actual quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and sulfonyl groups, indicating these are sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the aromatic ring and the alkyl chain. This analysis helps in understanding non-covalent interactions and the sites of nucleophilic and electrophilic reactivity.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Characterization for Key Reaction Pathways
To understand the reactivity of this compound in, for example, a nucleophilic aromatic substitution reaction, computational chemists would identify and characterize the transition states involved. A transition state represents the highest energy point along a reaction coordinate. By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined, which is a key factor in determining the reaction rate.
Energy Profile Calculations for Substituent Effects on Reactivity
The hexylsulfonyl group, in combination with the nitro group, is expected to significantly influence the reactivity of the benzene ring. The sulfonyl group is a strong electron-withdrawing group, which would deactivate the ring towards electrophilic substitution and activate it towards nucleophilic substitution. By computationally modeling reactions with different substituents, an energy profile can be constructed to quantify these effects. This would involve calculating the energies of the reactants, intermediates, transition states, and products. Such a study would provide a quantitative understanding of how the hexylsulfonyl substituent modulates the reactivity of nitrobenzene (B124822).
Spectroscopic Property Prediction through Computational Methods
Computational quantum chemistry serves as a robust tool for predicting the spectroscopic properties of molecules. By solving the Schrödinger equation for a given molecular system, it is possible to calculate energies and wavefunctions, from which spectroscopic data can be derived. For this compound, these methods can simulate its vibrational and electronic spectra, providing a theoretical framework for understanding its interaction with electromagnetic radiation.
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting these vibrational frequencies. slideshare.netresearchgate.net The process involves optimizing the molecular geometry of this compound to find its lowest energy conformation, followed by the calculation of the second derivatives of the energy with respect to the atomic coordinates. This information is then used to determine the frequencies and intensities of the vibrational modes.
A simulated vibrational spectrum of this compound would allow for the assignment of specific peaks to particular molecular motions. This can be invaluable in interpreting experimental spectra and understanding how the different functional groups are coupled vibrationally.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound based on Analogous Compounds
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1300 - 1350 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1120 - 1160 |
| Carbon-Sulfur (C-S) | Stretch | 600 - 800 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
Note: These are predicted ranges based on characteristic frequencies of functional groups in similar molecules. Actual frequencies for this compound would require specific computational calculations.
The electronic absorption and emission spectra of a molecule are governed by transitions between its electronic energy levels. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) and multiconfigurational methods like Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) are employed to predict these spectra. nih.govresearchgate.net
For nitrobenzene and its derivatives, the electronic spectrum is characterized by transitions involving the π-system of the benzene ring and the orbitals of the nitro group. documentsdelivered.com The absorption spectrum of nitrobenzene typically displays weak n → π* transitions and stronger π → π* transitions. nih.gov The introduction of a sulfonyl group, which can act as an electron-withdrawing group, is expected to influence the energies of the molecular orbitals and thus shift the absorption bands.
Computational studies on nitrobenzene have successfully assigned its absorption bands to specific electronic transitions. nih.gov A similar approach for this compound would involve calculating the vertical excitation energies and oscillator strengths for the lowest-lying singlet and triplet excited states. This would provide a theoretical UV-Vis absorption spectrum. The calculations would also offer insights into the nature of the excited states, for instance, whether they are localized on the nitrobenzene moiety or involve charge transfer character. Information on the predicted emission spectra (fluorescence and phosphorescence) can also be obtained by optimizing the geometry of the lowest excited singlet and triplet states, respectively.
Table 2: Predicted Electronic Transitions for this compound based on Nitrobenzene
| Transition Type | Description | Predicted Wavelength Region |
| n → π | Excitation of a non-bonding electron from the nitro group to an anti-bonding π orbital. | Long-wavelength, low intensity |
| π → π | Excitation of an electron from a bonding π orbital to an anti-bonding π orbital of the aromatic system. | Shorter-wavelength, high intensity |
Note: The exact wavelengths and intensities for this compound would depend on the specific computational method and the influence of the hexylsulfonyl substituent.
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its conformational dynamics and intermolecular interactions. nih.govacs.org For this compound, MD simulations can be used to explore the conformational landscape of the flexible hexyl chain and the rotational freedom around the C-S and S-N bonds.
The conformational analysis of the hexyl chain is important as its shape can influence the molecule's packing in the solid state and its interactions with other molecules in solution. The orientation of the sulfonyl and nitro groups relative to the benzene ring is also of interest, as it can affect the molecule's electronic properties and reactivity. MD simulations can provide detailed information on the preferred dihedral angles and the dynamics of their fluctuations. acs.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govosti.gov For this compound, a QSAR/QSPR approach could be used to predict its chemical reactivity based on a set of calculated molecular descriptors.
The development of a QSAR model for the chemical reactivity of nitroaromatic compounds typically involves several steps. researchgate.netmdpi.com First, a dataset of related compounds with known reactivity data is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be classified into several categories, including constitutional, topological, geometric, and quantum-chemical descriptors. For nitroaromatic compounds, descriptors such as the energy of the lowest unoccupied molecular orbital (E-LUMO), which is related to electrophilicity, and various electrostatic and steric parameters are often important. nih.gov
Finally, a mathematical model is developed to relate the descriptors to the observed reactivity. This is often achieved using statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques. osti.gov While a specific QSAR model for this compound is not available, the principles of QSAR can be applied to estimate its reactivity relative to other nitroaromatic compounds. The presence of the electron-withdrawing nitro and sulfonyl groups would be expected to significantly influence its reactivity, particularly towards nucleophilic attack on the aromatic ring.
Advanced Spectroscopic and Analytical Characterization of 4 Hexylsulfonyl Nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis
To perform this analysis, a sample of pure 4-Hexylsulfonyl-nitrobenzene would be dissolved in a deuterated solvent and analyzed by an NMR spectrometer.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the hexyl chain. The aromatic protons would likely appear as two distinct multiplets in the downfield region (typically 7.0-9.0 ppm) due to the strong electron-withdrawing effects of the nitro and sulfonyl groups. The protons of the hexyl group would appear in the upfield region (typically 0.8-3.5 ppm). The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (e.g., triplets, quartets) would reveal adjacent proton-proton couplings, confirming the connectivity of the carbon chain.
¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. One would expect to see signals for the six carbons of the hexyl chain and the six carbons of the nitrobenzene (B124822) ring. The chemical shifts of the aromatic carbons would be significantly affected by the substituents. The carbon attached to the sulfonyl group (ipso-carbon) and the carbon attached to the nitro group would be highly deshielded.
A hypothetical data table for these analyses would look like this:
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Value | e.g., d | e.g., 2H | Aromatic Protons |
| Value | e.g., d | e.g., 2H | Aromatic Protons |
| Value | e.g., t | e.g., 2H | -SO₂-CH₂- |
| Value | e.g., m | e.g., 2H | -CH₂- |
| Value | e.g., m | e.g., 2H | -CH₂- |
| Value | e.g., m | e.g., 2H | -CH₂- |
| Value | e.g., m | e.g., 2H | -CH₂- |
| Value | e.g., t | e.g., 3H | -CH₃ |
This table is for illustrative purposes only. Actual data is required for a factual representation.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments would be essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace the connectivity of the hexyl chain and confirm the relative positions of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the hexylsulfonyl group to the correct position on the nitrobenzene ring by showing correlations between the protons on the first methylene group of the hexyl chain and the ipso-carbon of the aromatic ring.
Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This precise mass measurement allows for the unambiguous determination of the elemental formula (e.g., C₁₂H₁₇NO₄S), confirming the identity of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation
In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions would be analyzed to elucidate the fragmentation pathways. This data provides valuable structural information. Expected fragmentation might include the loss of the nitro group (NO₂), cleavage of the hexyl chain, and rearrangements of the aromatic ring structure.
A hypothetical data table for MS/MS findings would be structured as follows:
Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| [M+H]⁺ or M⁺˙ | Value | e.g., 46 | Loss of NO₂ |
| [M+H]⁺ or M⁺˙ | Value | e.g., 85 | Cleavage of hexyl chain |
| [M+H]⁺ or M⁺˙ | Value | Value | Other significant fragments |
This table is for illustrative purposes only and requires experimental data.
Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
For this compound, the vibrational spectra would be expected to show characteristic absorption bands for:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations, typically observed around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
Sulfonyl Group (SO₂): Strong asymmetric and symmetric stretching vibrations, typically around 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹.
Aromatic Ring (C=C): Stretching vibrations in the 1450-1600 cm⁻¹ region.
Alkyl Chain (C-H): Stretching and bending vibrations for the CH₂ and CH₃ groups, typically in the 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹ regions, respectively.
Analysis of these spectra would confirm the presence of the key functional groups and could provide insights into the molecular conformation.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. An FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its distinct structural components.
Specifically, the analysis would focus on identifying vibrational modes such as:
Nitro Group (NO₂) Vibrations: Strong asymmetric and symmetric stretching bands, typically located in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Sulfonyl Group (SO₂) Vibrations: Strong asymmetric and symmetric stretching bands, expected to appear around 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
Aromatic Ring Vibrations: C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations would provide information on the substitution pattern of the benzene (B151609) ring.
Aliphatic Hexyl Group Vibrations: C-H stretching vibrations for the CH₂ and CH₃ groups, typically found in the 2850-2960 cm⁻¹ range.
Despite the utility of this technique, no published FT-IR spectrum or corresponding data for this compound is currently available.
Interactive Data Table: Expected FT-IR Peaks for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| NO₂ Asymmetric Stretch | Data Not Available | Data Not Available |
| NO₂ Symmetric Stretch | Data Not Available | Data Not Available |
| SO₂ Asymmetric Stretch | Data Not Available | Data Not Available |
| SO₂ Symmetric Stretch | Data Not Available | Data Not Available |
| Aromatic C-H Stretch | Data Not Available | Data Not Available |
| Aliphatic C-H Stretch | Data Not Available | Data Not Available |
Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis
Raman spectroscopy provides complementary information to FT-IR, detecting vibrations that result in a change in molecular polarizability. A Raman spectrum for this compound would be particularly useful for observing the vibrations of the aromatic ring and the sulfonyl group. The nitro group also produces characteristic Raman signals.
Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that provides significant signal enhancement for molecules adsorbed onto a nanostructured metal surface. SERS would be an invaluable tool for the trace analysis of this compound, enabling detection at very low concentrations. The enhancement effects depend on the molecule's orientation and interaction with the substrate.
A thorough review of existing literature indicates that no Raman or SERS studies have been published for this compound. Therefore, no experimental data on its vibrational modes from Raman scattering is available.
Interactive Data Table: Potential Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| NO₂ Symmetric Stretch | Data Not Available |
| SO₂ Symmetric Stretch | Data Not Available |
| Aromatic Ring Breathing | Data Not Available |
Electronic Spectroscopy for Understanding Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure and conjugation. The spectrum of this compound would be dominated by the electronic transitions of the nitrobenzene chromophore. The presence of the electron-withdrawing nitro (NO₂) and sulfonyl (SO₂) groups on the benzene ring is expected to influence the position and intensity of the absorption maxima (λmax). These groups can extend the conjugation and cause a bathochromic (red) shift compared to unsubstituted benzene.
However, no experimental UV-Vis absorption spectrum for this compound has been reported in the scientific literature. Consequently, specific data on its λmax values and molar absorptivity are not available.
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Transition | λmax (nm) | Molar Absorptivity (ε) | Solvent |
|---|---|---|---|
| π → π* | Data Not Available | Data Not Available | Data Not Available |
Fluorescence and Phosphorescence Spectroscopy Studies
Fluorescence and phosphorescence are photoluminescence techniques that provide information about the excited electronic states of a molecule. Fluorescence is the emission of light from a singlet excited state, while phosphorescence is emission from a triplet excited state. Many nitroaromatic compounds exhibit weak fluorescence or are non-fluorescent due to efficient intersystem crossing to the triplet state or other non-radiative decay pathways. The presence of the sulfonyl group could further influence these photophysical properties.
An investigation into the fluorescence and phosphorescence of this compound would help to characterize its excited state dynamics, including lifetimes and quantum yields. At present, there are no published studies on the fluorescence or phosphorescence properties of this specific compound.
Potential Academic Applications of 4 Hexylsulfonyl Nitrobenzene
Environmental Chemistry and Remediation Technologies (Focus on chemical transformation and degradation mechanisms)
The presence of both a nitro group and a sulfonyl group on the benzene (B151609) ring suggests that 4-Hexylsulfonyl-nitrobenzene is a xenobiotic compound likely to be resistant to natural degradation. The electron-withdrawing nature of these groups makes the aromatic ring less susceptible to oxidative attack but more prone to reductive transformations. nih.gov Research into the environmental fate of such compounds is crucial for developing effective remediation strategies.
Photochemical Degradation Pathways and Kinetics under Various Environmental Conditions
The photochemical degradation of nitroaromatic compounds, the class to which this compound belongs, can proceed through direct photolysis or indirect photo-oxidation.
Direct Photolysis: The degradation of nitroaromatics via direct absorption of UV light is generally a slow process. nih.govacs.org Studies on nitrobenzene (B124822) show that degradation follows zero-order kinetics, with intermediates including various nitrophenol isomers, nitrohydroquinone, and phenol. nih.gov The primary mechanism for nitrobenzene degradation is suggested to be a nitro-nitrite intramolecular rearrangement. nih.gov The wavelength of UV radiation significantly influences the degradation rate, with lower wavelengths (e.g., 172 nm and 254 nm) being more effective than higher wavelengths (e.g., 350 nm). researchgate.netnih.gov The photodegradation of nitrobenzene has been observed to produce nitric oxide (NO) through two distinct pathways, one yielding products with low translational energy and another yielding products with high translational energy, depending on the excitation wavelength. rsc.org
Indirect Photolysis and Kinetics: The rate of photochemical degradation can be significantly enhanced by the presence of other chemical species that generate highly reactive radicals, such as hydroxyl radicals (•OH). The UV/H₂O₂ process is a common example where the photolysis of hydrogen peroxide generates •OH, accelerating the breakdown of pollutants. nih.govconicet.gov.ar The degradation of nitrobenzene and nitrophenols in such systems typically follows first-order kinetics. nih.gov The efficiency of these processes depends on various factors, including the concentration of the oxidizing agent, pH, and the intensity of the UV source. acs.orgconicet.gov.arrsc.org
Table 1: Kinetic Models for Degradation of Nitroaromatic Compounds
| Process | Model Compound | Kinetic Model | Observed Rate Constant (k) | Reference |
|---|---|---|---|---|
| Direct Photolysis | Nitrobenzene | Zero-order | Quantum yields ~10-3 | nih.gov |
| UV/H₂O₂ | Nitrobenzene | First-order | 10-3 - 10-2 s-1 | nih.gov |
| UV/H₂O₂ | Nitrophenols | First-order | ~10-2 s-1 | nih.gov |
| Dielectric Barrier Discharge | Nitrobenzene | First-order | 0.0237 min-1 | mdpi.com |
| Electrochemical Oxidation | Nitrobenzene | Pseudo-first-order | Increases with current density | mdpi.com |
Biodegradation Mechanisms by Specific Microbial Systems and Enzyme Pathways
The biodegradation of nitroaromatic compounds is a key area of research for environmental remediation. cswab.org While the combination of a nitro group and a sulfonyl group can make compounds like this compound particularly resistant to microbial attack, various microorganisms have evolved pathways to degrade simpler nitroaromatics. nih.govresearchgate.net
Reductive Pathways: Under anaerobic conditions, the primary route of transformation is the reduction of the nitro group. mdpi.com This process is catalyzed by nitroreductase enzymes and proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. mdpi.comnih.gov This is a common and often initial step in the breakdown of many nitroaromatic compounds.
Oxidative Pathways: Aerobic bacteria have developed several strategies to metabolize nitroaromatics. nih.gov These include:
Monooxygenase and Dioxygenase Attack: These enzymes introduce one or two hydroxyl groups onto the aromatic ring, which can lead to the subsequent elimination of the nitro group as nitrite (B80452). mdpi.comnih.gov For instance, a nitrobenzene dioxygenase has been identified in Comamonas sp. JS765 that initiates the degradation cascade. mdpi.com
Hydride Addition: Some bacteria can add a hydride ion to the electron-deficient ring of di- or trinitro compounds, forming a hydride-Meisenheimer complex, which then eliminates a nitrite ion. nih.gov
Specific microbial genera like Pseudomonas, Burkholderia, and fungi such as Phanerochaete chrysosporium have been shown to degrade various nitroaromatic compounds. nih.govnih.govroutledge.com The presence of the sulfonate group, however, can inhibit microbial growth and complicate biodegradation, as these groups are hydrophilic and can hinder transport across cell membranes. researchgate.net
Table 2: Microbial Degradation Pathways for Nitroaromatic Compounds
| Pathway Type | Key Enzymes | General Mechanism | Conditions | Reference |
|---|---|---|---|---|
| Reductive | Nitroreductases | Reduction of -NO₂ to -NH₂ via nitroso and hydroxylamino intermediates. | Anaerobic | mdpi.comnih.gov |
| Oxidative | Dioxygenases | Hydroxylation of the aromatic ring, leading to nitrite elimination. | Aerobic | mdpi.comnih.gov |
| Oxidative | Monooxygenases | Addition of a single oxygen atom, leading to nitrite elimination from nitrophenols. | Aerobic | nih.gov |
| Reductive | Hydride Transferases | Addition of a hydride ion to the aromatic ring, followed by nitrite elimination. | Aerobic | nih.govrsc.org |
Advanced Oxidation Processes (AOPs) for Chemical Transformation and Mineralization
Advanced Oxidation Processes (AOPs) are highly effective for the degradation of refractory organic pollutants like nitroaromatic compounds. engineering.org.cnkirj.ee These technologies are based on the in-situ generation of extremely powerful and non-selective hydroxyl radicals (•OH). kirj.ee
Common AOPs include:
Fenton and Photo-Fenton Processes: The Fenton reagent (Fe²⁺/H₂O₂) generates •OH radicals and has been shown to effectively degrade nitrobenzene and other nitroaromatics, leading to significant removal of total organic carbon (TOC) and mineralization of nitrogen into nitrate (B79036) ions. kirj.ee
Ozonation-Based Processes: Ozone (O₃) can react directly with organic compounds or its decomposition can be catalyzed (e.g., by high pH or UV light) to produce •OH radicals. kirj.eehep.com.cn High-gravity technology using rotating packed beds can enhance the mass transfer of ozone and accelerate its decomposition to produce more •OH, significantly improving the degradation rate of nitrobenzene. hep.com.cnresearchgate.net
UV/H₂O₂ and UV/O₃: The combination of UV radiation with hydrogen peroxide or ozone is a powerful AOP for destroying a wide range of organic compounds. engineering.org.cnkirj.ee The UV/H₂O₂ process has been successfully used to degrade and mineralize various nitroaromatics, with the nitrogen being converted almost completely to nitrate. acs.orgengineering.org.cn
Photocatalysis: Heterogeneous photocatalysis, often using titanium dioxide (TiO₂), can degrade nitroaromatics. researchgate.netdss.go.th However, in some cases, homogeneous AOPs may lead to the formation of unwanted nitrated byproducts, a phenomenon that is suppressed in heterogeneous systems like TiO₂/UV. dss.go.th
These processes can transform the parent compound into a series of intermediates, such as nitrophenols, phenol, and eventually short-chain carboxylic acids, before complete mineralization to CO₂, water, and inorganic ions. mdpi.combohrium.comresearchgate.net
Development of Novel Synthetic Reagents and Intermediates for Complex Molecule Construction
While direct applications of this compound as a synthetic reagent are not widely documented, its structure suggests significant potential as a synthetic intermediate for building more complex molecules. Nitroaromatic compounds are fundamental starting materials in organic synthesis. nih.govgoogle.com
The two functional groups on the ring, nitro and hexylsulfonyl, offer distinct and valuable handles for chemical modification:
The Nitro Group: This group is strongly electron-withdrawing and a meta-director for electrophilic aromatic substitution. libretexts.org More importantly, it can be readily reduced to an aniline (B41778) (amino group). Aniline derivatives are versatile precursors for a vast array of chemical transformations, including diazotization to form diazonium salts, which are themselves intermediates for introducing a wide variety of other functional groups. libretexts.orgscribd.com
The Sulfonyl Group: The sulfonyl group is also strongly electron-withdrawing and a meta-director. While generally stable, sulfonyl groups can be used as blocking or directing groups in complex syntheses, allowing for substitutions at positions that might otherwise be difficult to access. masterorganicchemistry.com The sulfonyl moiety is a key component in many pharmaceuticals (sulfa drugs) and materials. nih.gov
The combination of these two groups in a molecule like this compound makes it a potentially valuable intermediate. For example, the reduction of the nitro group would yield 4-Hexylsulfonyl-aniline, a building block that could be incorporated into larger structures for applications in medicinal chemistry or materials science. nih.gov Furthermore, nitroaromatic compounds themselves can participate in unique reactions. Recently, a photoreaction between nitrobenzene derivatives and alkyl thiols to produce sulfonamides has been reported, highlighting novel synthetic pathways that could potentially be explored with substrates like this compound. tandfonline.com The synthesis of such polysubstituted benzenes is a cornerstone of synthetic organic chemistry, providing the building blocks for pharmaceuticals, agrochemicals, and advanced materials. ontosight.aimrs-k.or.kr
Conclusion and Future Research Perspectives on 4 Hexylsulfonyl Nitrobenzene
Summary of Key Scholarly Findings and Insights
Direct scholarly research exclusively focused on 4-Hexylsulfonyl-nitrobenzene is limited. However, a significant body of work on analogous compounds, particularly other 4-alkylsulfonyl-nitrobenzene derivatives, allows for the inference of its fundamental chemical properties and reactivity.
A plausible and commonly employed synthetic route to this compound would involve a two-step process. The initial step is the nitration of a suitable precursor, such as 1-chloro-4-(hexylsulfonyl)benzene, using a mixture of potassium nitrate (B79036) and sulfuric acid to yield 1-chloro-4-(hexylsulfonyl)-2-nitrobenzene. nih.gov This is a standard electrophilic aromatic substitution reaction. The subsequent step would likely involve a nucleophilic aromatic substitution or a reduction of the nitro group depending on the desired final product.
The reactivity of the this compound is dictated by its two primary functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the meta position. guidechem.com Conversely, the sulfonyl group also acts as an electron-withdrawing group, further deactivating the ring. The combined effect of these two groups makes the aromatic ring electron-deficient. The nitro group can undergo reduction to an amino group, a common transformation in the synthesis of anilines. acs.org The hexylsulfonyl group is generally stable, but the sulfur atom can be a site for nucleophilic attack under specific conditions.
An alternative synthetic approach that has been explored for related sulfonamides involves the photoreaction of nitrobenzene (B124822) derivatives with alkyl thiols. tandfonline.com This method proceeds via a proposed mechanism where the photo-excited nitrobenzene abstracts a hydrogen atom from the thiol, leading to the formation of a sulfonamide. While this has been demonstrated for other derivatives, its applicability to the direct synthesis of this compound from nitrobenzene and hexane-1-thiol represents an interesting, albeit likely low-yielding, possibility. tandfonline.com
Spectroscopic characterization of compounds analogous to this compound has been reported. In the 1H NMR spectrum, the aromatic protons would be expected in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the electron-withdrawing nitro and sulfonyl groups. mdpi.comacs.org The protons of the hexyl group would appear in the upfield region. In the 13C NMR spectrum, the carbon atoms of the aromatic ring would also show downfield shifts. nih.gov Infrared (IR) spectroscopy would reveal characteristic stretching vibrations for the sulfonyl group (typically in the regions of 1350-1300 cm-1 and 1160-1120 cm-1 for asymmetric and symmetric stretching, respectively) and the nitro group (around 1530-1500 cm-1 and 1360-1300 cm-1 for asymmetric and symmetric stretching). nih.gov
Unexplored Research Avenues and Emerging Methodologies in Sulfonyl-Nitrobenzene Chemistry
The field of sulfonyl-nitrobenzene chemistry is continually evolving, presenting several unexplored avenues and emerging methodologies that could be applied to the study of this compound.
One significant area for future research is the exploration of its potential biological activity. Many organosulfur compounds and nitroaromatic derivatives exhibit a wide range of biological effects. ontosight.airesearchgate.net For instance, sulfonamides are a well-known class of antibacterial drugs. researchgate.net Given that this compound contains both a sulfonyl and a nitroaromatic moiety, it would be valuable to investigate its potential as an antimicrobial, anticancer, or enzyme inhibitory agent. nih.govrsc.org
The application of novel catalytic systems for the synthesis and transformation of this compound is another promising research direction. The use of magnetically recoverable nanocatalysts for the reduction of nitroaromatics offers a green and efficient alternative to traditional methods. rsc.orgmdpi.com Applying such catalysts to the selective reduction of the nitro group in this compound to the corresponding aniline (B41778) derivative could provide a more sustainable synthetic route to valuable intermediates.
Furthermore, the development of multicomponent reactions for the synthesis of complex organosulfur compounds is a rapidly growing area. rsc.org Designing a one-pot synthesis for this compound or its derivatives from simple starting materials could significantly improve synthetic efficiency.
The use of computational and theoretical chemistry, such as Density Functional Theory (DFT), can provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov Such studies could help in predicting its reactivity in various chemical transformations and in understanding its potential interactions with biological targets.
Finally, the incorporation of this compound into polymeric structures is an emerging field. Organosulfur-based polymers are being investigated for applications in drug delivery and materials science. nih.gov The properties of this compound could be harnessed to create novel polymers with tailored functionalities.
Challenges and Opportunities for Future Academic Research on this compound
Future academic research on this compound is not without its challenges, which in turn present significant opportunities for scientific advancement.
A primary challenge is the selective functionalization of the molecule. The presence of two strong electron-withdrawing groups can make further reactions on the aromatic ring difficult. Developing methodologies for the selective transformation of either the nitro or the sulfonyl group, or for the introduction of other substituents onto the aromatic ring, would be a significant synthetic achievement. The selective hydrogenation of the nitro group in the presence of the sulfonyl group can be particularly challenging. acs.orgfrontiersin.org
Another challenge lies in the detailed characterization of this compound and its potential derivatives. While standard spectroscopic techniques can provide structural information, a comprehensive study of its solid-state structure through X-ray crystallography would provide invaluable data on its molecular geometry and intermolecular interactions.
The investigation of the environmental fate and potential toxicity of this compound is a critical area that presents both a challenge and a responsibility. Understanding its persistence, degradation pathways, and biological impact is essential for any potential application.
Despite these challenges, the opportunities for research are substantial. The synthesis and characterization of this compound would add to the fundamental knowledge of functionalized nitroaromatic compounds. The exploration of its reactivity could lead to the discovery of new chemical transformations and the synthesis of novel molecules.
The potential for this compound to serve as a building block in the synthesis of more complex molecules for medicinal or materials science applications is a significant opportunity. For example, the aniline derivative obtained from the reduction of this compound could be a precursor to a wide range of other compounds. acs.org
Q & A
Q. What synthetic routes are recommended for preparing 4-hexylsulfonyl-nitrobenzene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonylation of nitrobenzene derivatives. For example, sulfonic acid derivatives (e.g., 4-nitrobenzenesulfonyl chloride) can react with hexanol under controlled conditions. Key steps include:
- Sulfonylation : React nitrobenzene with hexanesulfonyl chloride in anhydrous dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC (>95% purity threshold recommended) .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of nitrobenzene to sulfonyl chloride) and reaction time (6–8 hours) to maximize yield.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the hexylsulfonyl group (δ 1.2–1.6 ppm for CH₂ groups) and nitrobenzene aromatic protons (δ 8.0–8.5 ppm) .
- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Chromatography :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency ensures batch reproducibility .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodological Answer : Recrystallize from ethanol/water (4:1 v/v) at 50°C, followed by slow cooling to 4°C. This yields needle-like crystals with >98% purity. Alternative solvents:
- Ethyl acetate/hexane : For larger-scale crystallization (yield ~85%) .
- Acetone : Suitable for thermally sensitive batches but may require multiple cycles .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : Use kinetic and isotopic labeling experiments:
- Kinetic Profiling : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) in DMF at 80°C. Plot ln([reactant]) vs. time to determine order .
- Isotopic Studies : Introduce ¹⁵N-labeled nitro groups to track electronic effects via NMR or mass spectrometry .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and charge distribution on the aromatic ring .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Conduct systematic solubility tests under controlled conditions:
- Solvent Screening : Use a high-throughput microplate reader to measure solubility in 20+ solvents (e.g., DMSO, THF, chloroform) at 25°C and 40°C .
- Data Validation : Compare results with published studies using identical instrumentation (e.g., UV-Vis spectrophotometry at λmax = 270 nm) .
- Statistical Analysis : Apply ANOVA to identify outliers and reconcile discrepancies due to impurities or measurement artifacts .
Q. How does the stability of this compound vary under acidic/basic conditions, and what degradation products form?
- Methodological Answer : Perform accelerated stability studies:
- Acidic Conditions : Incubate in 1M HCl at 40°C for 72 hours. Monitor degradation via LC-MS; major products include nitrobenzoic acid (m/z 167) and hexanesulfonic acid .
- Basic Conditions : Expose to 0.1M NaOH at 25°C. Degradation proceeds via sulfonate ester hydrolysis, yielding 4-nitrophenol (m/z 139) .
- Storage Recommendations : Store at 0–6°C in amber vials to prevent photolytic decomposition .
Q. What advanced analytical techniques are suitable for studying this compound’s electronic properties in catalysis?
- Methodological Answer : Combine electrochemical and spectroscopic methods:
- Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1M TBAPF₆ electrolyte). The nitro group typically shows a reduction peak at -1.2 V vs. Ag/AgCl .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur (S 2p) and nitrogen (N 1s) binding energies to assess electron-withdrawing effects .
- UV-Vis Spectroscopy : Track charge-transfer transitions (λmax ~320 nm) to correlate electronic structure with catalytic activity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer : Replicate experiments with strict controls:
- Catalyst Loading : Test 1–5 mol% to identify optimal concentrations .
- Substrate Scope : Evaluate aryl halides with varying electronic profiles (e.g., electron-deficient vs. electron-rich) .
- Byproduct Analysis : Use GC-MS to detect side products (e.g., biphenyl derivatives) that may skew yield calculations .
Publish raw data and procedural details to facilitate cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
